VU0361737

Neuroinflammation Microglia mGluR4 PAM

VU0361737 is a centrally penetrant, selective mGluR4 positive allosteric modulator validated for specific neuroinflammatory and neuroprotective applications. - Anti-inflammatory in microglia: downregulates TNF-α, IL-1β, IL-6, NOS2, miR-155, contrasting with VU0155041. - Developmental stage-independent neuroprotection against staurosporine & glutamate toxicity in primary neurons. - Dual protection against staurosporine & doxorubicin in SH-SY5Y cells, unlike orthosteric agonists. - PET tracer analog [11C]ML128 enables in vivo target engagement imaging. Guaranteed purity ≥98%, reliable supply.

Molecular Formula C13H11ClN2O2
Molecular Weight 262.69 g/mol
CAS No. 1161205-04-4
Cat. No. B611733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0361737
CAS1161205-04-4
SynonymsVU 0361737, VU-0361737, VU0361737;  ML128;  ML-128;  ML 128; 
Molecular FormulaC13H11ClN2O2
Molecular Weight262.69 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)NC(=O)C2=CC=CC=N2)Cl
InChIInChI=1S/C13H11ClN2O2/c1-18-12-8-9(5-6-10(12)14)16-13(17)11-4-2-3-7-15-11/h2-8H,1H3,(H,16,17)
InChIKeyARYUXFNGXHNNDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

VU0361737: Selective mGluR4 PAM Overview


VU0361737 (ML128) is a centrally penetrant, selective positive allosteric modulator (PAM) of metabotropic glutamate receptor 4 (mGluR4), a Group III G-protein coupled receptor implicated in modulating glutamatergic and GABAergic neurotransmission [1]. It belongs to the heterobiarylamide chemical class and demonstrates >50-fold selectivity for mGluR4 over other mGluR subtypes, with EC50 values of 240 nM at human mGluR4 and 110 nM at rat mGluR4 in cell-based functional assays . The compound exhibits weak activity at mGluR5 and mGluR8 and is inactive at mGluR1, mGluR2, mGluR3, mGluR6, and mGluR7 .

mGluR4 PAM tool compound Selective positive allosteric modulator for mGluR4 pathway studies
CNS-penetrant Brain-penetrant chemotype for in vivo CNS research models
Reported selectivity Preferential engagement of mGluR4 over other mGluR subtypes in functional assays

VU0361737: mGluR4 PAM Substitution Risks


Substituting one mGluR4 positive allosteric modulator for another without empirical justification introduces substantial risk of divergent experimental outcomes. Even among compounds classified as mGluR4 PAMs, functional selectivity, potency, brain penetration kinetics, and efficacy in disease-relevant models vary markedly. For instance, VU0361737 and VU0155041, both mGluR4 PAMs, exhibit divergent anti-inflammatory activity in microglial assays: VU0361737 demonstrates clear anti-inflammatory effects, whereas VU0155041 shows none [1]. Furthermore, allosteric modulators such as VU0361737 display developmental stage-independent neuroprotective efficacy, in direct contrast to orthosteric agonists like LY354740 and ACPT-I, whose efficacy is dependent on neuronal maturation state [2]. These documented disparities underscore that procurement decisions based solely on nominal target classification (e.g., 'mGluR4 PAM') rather than specific compound identity can compromise experimental reproducibility and data interpretability.

Divergent pharmacology among mGluR4 PAMs
mGluR4 PAMs show compound-specific anti-inflammatory activity in microglia; substituting without validation may alter assay outcomes.
Allosteric vs. orthosteric mechanism divergence
Neuroprotection by VU0361737 is developmental stage-independent, unlike orthosteric agonists whose efficacy varies with neuronal maturation.
Stimulus-restricted neuroprotection profiles
Protection against apoptotic stimuli is tool-compound-specific; dual-stimulus coverage is not universal across mGluR modulators.

VU0361737: Comparator Evidence & Profiling


Divergent Anti-Inflammatory Effects in Microglia

In a head-to-head comparison using immortalized BV2 microglial cells and primary microglia stimulated with lipopolysaccharide (LPS), VU0361737 exhibited significant anti-inflammatory activity, as evidenced by downregulation of pro-inflammatory mediators including TNF-α, IL-1β, CCL-2, IL-6, NOS2, and miR-155. In the same experimental system, the mGluR4 PAM VU0155041 displayed no anti-inflammatory actions, and the orthosteric Group III agonist L-AP4 was similarly ineffective [1].

Microglial anti-inflammatory
Head-to-head
VU0361737 active; comparator inactive
Compound-specific anti-inflammatory response in LPS microglia model
Not conserved across mGluR4 PAM class
Neuroinflammation Microglia mGluR4 PAM

Developmental Stage-Independent Neuroprotection

A comparative study in primary hippocampal (HIP) and cerebellar granule cell (CGC) cultures evaluated neuroprotective efficacy across two developmental stages: 7 days in vitro (DIV) and 12 DIV. The allosteric mGluR agents VU0361737 and AMN082 (mGluR7 agonist) exhibited consistent neuroprotective efficiency that did not differ between 7 and 12 DIV in both staurosporine (St) and glutamate (Glu) models of neuronal cell damage. In contrast, orthosteric group II and III mGluR agonists (LY354740 and ACPT-I) demonstrated significantly higher neuroprotective effects at 12 DIV compared to 7 DIV cells [1].

Developmental neuroprotection
Head-to-head
Stage-independent neuroprotection
Consistent readout across neuronal maturation stages
Orthosteric agonists show DIV-dependent efficacy
Neuroprotection Developmental Neuroscience mGluR Modulators

Broad Apoptotic Stimulus Protection

In undifferentiated human neuroblastoma SH-SY5Y cells, VU0361737 (1-10 µM) and the mGluR8 PAM AZ12216052 (0.01-1 µM) were identified as the most neuroprotective agents among six tested mGluR II/III activators, partially attenuating both staurosporine (St)- and doxorubicin (Dox)-evoked cell death. In contrast, the mGluR II agonist LY354740 (0.01-10 µM) and mGluR III agonist ACPT-I (10 µM) were protective only against St-evoked cell damage, while the allosteric mGluR7 agonist AMN082 (0.001-0.01 µM) attenuated only Dox-induced cell death [1].

Dual-stimulus protection
Head-to-head
Attenuates both St and Dox cell death
Broad-spectrum protection in SH-SY5Y model
Other modulators show stimulus-restricted protection
Apoptosis Neuroprotection SH-SY5Y

mGluR Subtype Selectivity Profile

VU0361737 demonstrates high selectivity for mGluR4, with EC50 values of 240 nM (human) and 110 nM (rat) in functional assays. In selectivity screening across the mGluR family, the compound displays weak activity at mGluR5 and mGluR8 and is inactive at mGluR1, mGluR2, mGluR3, mGluR6, and mGluR7. Quantitative selectivity assessment indicates that EC50 values for all other mGluR subtypes exceed 10 µM, yielding greater than 50-fold selectivity for mGluR4 [1]. This profile is derived from cell-based calcium mobilization and/or thallium flux assays.

mGluR4 selectivity
Cross-study comparable
>50-fold vs other subtypes
Selectivity window for mGluR4 pathway studies
EC50 >10 µM at other mGluRs
Receptor Selectivity mGluR Pharmacology Target Engagement

CNS Penetration and PET Imaging Validation

VU0361737 demonstrates robust brain penetration in rats following intraperitoneal administration. At a dose of 10 mg/kg i.p., the compound achieved a brain-to-plasma ratio of 4.1, indicating preferential distribution into CNS tissue [1]. Terminal elimination half-life was 1.9 hours with high plasma clearance (894 mL/min/kg) [2]. Additionally, VU0361737 has been successfully radiolabeled as [11C]ML128 for positron emission tomography (PET) imaging, showing fast accumulation (peak activity at 1-3 minutes) in multiple brain regions including striatum, thalamus, hippocampus, cerebellum, and olfactory bulb. Blocking studies with an mGluR4 modulator demonstrated 22-28% specific binding reduction, confirming target engagement in vivo [3].

CNS PK & PET imaging
Supporting evidence
Brain:plasma 4.1, PET 22-28% specific
Supports in vivo CNS target engagement
[11C]ML128 radiotracer available
CNS Penetration Pharmacokinetics PET Imaging

Parkinson's Disease Model Efficacy

VU0361737 is reported as the first mGluR4 positive allosteric modulator to demonstrate efficacy in a preclinical Parkinson's disease model upon systemic dosing [1]. This represents a key milestone within the mGluR4 PAM field and establishes a benchmark for in vivo proof-of-concept studies. Subsequent mGluR4 PAMs are frequently compared against VU0361737 as a reference compound for Parkinson's disease-relevant pharmacology. The original discovery publication demonstrated that VU0361737 (compound 9e in the series) produced robust reversal of haloperidol-induced catalepsy in rats, a classic model predictive of antiparkinsonian activity, with an ED50 of approximately 10 mg/kg i.p. [2].

PD model benchmarking
Class-level inference
First mGluR4 PAM with systemic PD model response
Benchmark for Parkinson's disease model studies
Haloperidol-induced catalepsy reversal reported
Parkinson's Disease Neurodegeneration Motor Function

VU0361737: Neuroscience Research Applications


Anti-Inflammatory Microglial Assays

VU0361737 is indicated for microglial inflammation assays where mGluR4 modulation is hypothesized to regulate pro-inflammatory cytokine production. Unlike VU0155041, which lacks anti-inflammatory effects in the same microglial LPS model, VU0361737 consistently downregulates TNF-α, IL-1β, IL-6, CCL-2, NOS2, and miR-155 expression [1]. Researchers investigating the intersection of glutamatergic signaling and neuroinflammation should prioritize VU0361737 over other mGluR4 PAMs lacking validated activity in this functional domain.

Developmental Neuroscience & Primary Neuronal Cultures

For studies employing primary neuronal cultures where developmental stage may vary (e.g., 7 DIV vs. 12 DIV), VU0361737 offers stable, stage-independent neuroprotective readouts in both staurosporine and glutamate toxicity models. Orthosteric agonists (LY354740, ACPT-I) exhibit developmental stage-dependent efficacy, introducing potential confounds in longitudinal or multi-batch experiments [1]. VU0361737 thus reduces experimental variability attributable to neuronal maturation state.

Broad-Spectrum Neuroprotection Screening

VU0361737 is well-suited for neuroprotection studies requiring simultaneous assessment of protection against mechanistically distinct apoptotic stimuli (staurosporine and doxorubicin) in SH-SY5Y neuroblastoma cells. Unlike LY354740 (St-only), ACPT-I (St-only), or AMN082 (Dox-only), VU0361737 and AZ12216052 provide dual-stimulus protection, enabling streamlined experimental designs without requiring multiple tool compounds [1].

In Vivo Target Engagement & PET Imaging

VU0361737 is the only mGluR4 PAM with an established PET radiotracer analog ([11C]ML128) for noninvasive imaging of brain mGluR4 distribution and pharmacokinetics [1]. Its validated brain-to-plasma ratio (4.1) and displaceable PET signal (22-28%) make it a preferred tool compound for in vivo target engagement studies, CNS exposure benchmarking, and preclinical Parkinson's disease model validation where systemic dosing is required [2].

Application
Selection Property
Validation Focus
Neuroinflammation microglial assays
Functional anti-inflammatory response in microglia
Pro-inflammatory mediator downregulation in LPS model
Developmental neuroprotection studies
Stage-independent neuroprotection readout
Consistent attenuation across DIV 7-12 in St/Glu models
Multi-stimulus apoptosis screening
Dual-stimulus protection profile
Attenuation of both St- and Dox-induced cell death
In vivo CNS target engagement
CNS-penetrant PAM with PET radiotracer
Brain distribution and target-specific PET signal

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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